Acridin-4-ol
Overview
Description
Mechanism of Action
Target of Action
Acridin-4-ol, like other acridine derivatives, primarily targets DNA . The planar structure of acridine allows it to intercalate into the double-stranded DNA . This interaction with DNA and its subsequent impacts on biological processes involving DNA and related enzymes are principally responsible for the mode of action of acridine .
Mode of Action
The mode of action of this compound involves DNA intercalation . The planar form of acridine allows it to sandwich itself between the base pairs of the double helix . This intercalation is fueled by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .
Biochemical Pathways
The unwinding of the DNA helix due to the intercalation of this compound can affect various biochemical pathways. It can impact biological processes involving DNA and related enzymes . .
Pharmacokinetics
The pharmacokinetics of this compound, like other acridine derivatives, involves balancing processes such as absorption, distribution, metabolism, and excretion (ADME) . Many acridines bind plasma proteins, thus free drug levels strongly differ from the total ones . For treatment of CNS tumor or neurodegenerative diseases, the ability of acridines to penetrate the blood-brain barrier is important .
Result of Action
The result of this compound’s action is primarily seen in its cytotoxic activity. Acridine derivatives are well-known for their high cytotoxic activity . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reductive environment in tumor cells can provide partially hydrogenated acridines . .
Biochemical Analysis
Biochemical Properties
Acridin-4-ol, like other acridine derivatives, is known to interact with various enzymes, proteins, and other biomolecules. The primary mode of action of this compound is through DNA intercalation . This interaction is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Like other acridine derivatives, it is expected to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Like other acridine derivatives, it is expected to have threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
Like other acridine derivatives, it is expected to interact with transporters or binding proteins and have effects on its localization or accumulation .
Subcellular Localization
Like other acridine derivatives, it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acridin-4-ol can be synthesized through several methods. One common approach involves the Ullmann synthesis, which condenses a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce acridone . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst in water at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Acridin-4-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acridone derivatives.
Reduction: Reduction of this compound can yield dihydroacridine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the reagents used.
Scientific Research Applications
Acridin-4-ol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Acridin-4-ol can be compared with other similar compounds, such as:
Acridine: The parent compound, known for its broad range of biological activities and industrial applications.
Quinacrine: An acridine derivative used as an antimalarial and anticancer agent.
Thiazacridine: Another acridine derivative with potential anticancer properties.
Uniqueness of this compound: this compound is unique due to its specific hydroxyl group at the 4-position, which can influence its chemical reactivity and biological interactions
Properties
IUPAC Name |
acridin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYZEVWRZVPHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171086 | |
Record name | Acridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18123-20-1 | |
Record name | 4-Hydroxyacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18123-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018123201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do the photophysical and electrochemical studies reveal about the zinc(II) complexes with acridin-4-ol?
A1: The research demonstrates that the homoleptic zinc(II) complex with this compound (ZnA2) exhibits photophysical and electrochemical properties primarily determined by the this compound ligand itself. [] This suggests that the electronic transitions and redox behavior observed are largely localized on the this compound moiety, with minimal influence from the zinc(II) ion. Density functional theory (DFT) calculations support this observation, further confirming the ligand-centered nature of the complex's behavior. []
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